1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C11H10ClF5OS It is characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chloropropyl benzene derivatives and difluoromethoxy benzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of functionalized benzene derivatives.
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological systems and as a probe to investigate biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene include:
1-Chloro-3-(3-chloropropyl)-4-(fluoromethoxy)benzene: This compound has a similar structure but differs in the substitution pattern on the benzene ring.
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene: This compound contains a nitro group instead of a trifluoromethylthio group.
Uniqueness
This compound is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C11H10ClF5OS |
---|---|
Molecular Weight |
320.71 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10ClF5OS/c12-5-1-2-7-6-8(19-11(15,16)17)3-4-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
UGXHXUOPKYGOPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CCCCl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.